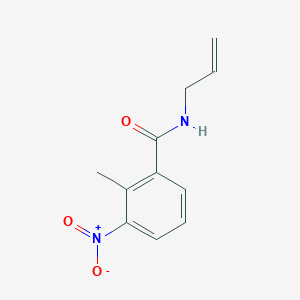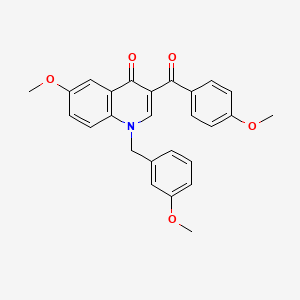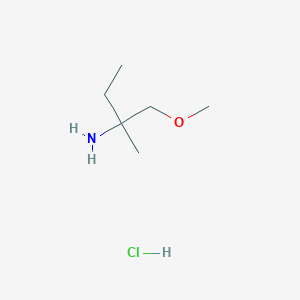![molecular formula C25H28N2O6 B2371472 (3S,4R)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid CAS No. 346610-79-5](/img/structure/B2371472.png)
(3S,4R)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3S,4R)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C25H28N2O6 and its molecular weight is 452.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Influenza Neuraminidase Inhibition
One of the prominent applications of compounds structurally related to (3S,4R)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid is in the inhibition of influenza neuraminidase, an enzyme critical for the spread of the influenza virus. Wang et al. (2001) describe the synthesis of a potent neuraminidase inhibitor using a core structure that shares similarities with the compound . This research underlines the potential of such compounds in developing antiviral medications (Wang, G. T., et al., 2001).
Synthesis of Non-proteinogenic Amino Acids
The compound is also useful in the synthesis of non-proteinogenic amino acids. Adamczyk and Reddy (2001) synthesized a derivative of this compound as a step towards creating (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA), showcasing its utility in synthesizing specialized amino acids for various biochemical applications (Adamczyk, M., & Reddy, R. E., 2001).
Development of Phosphatase-Stable Phosphothreonine Mimetics
Liu et al. (2009) report the synthesis of a compound closely related to this compound for creating phosphatase-stable phosphothreonine mimetics. This research highlights its potential application in developing peptides for signal transduction research (Liu, F., et al., 2009).
Structural Analysis
In structural chemistry, this compound's derivatives have been analyzed for their conformational properties, as demonstrated by Yuan et al. (2010), who studied the crystal structure of a related compound, providing insights into the molecular geometry and intermolecular interactions of such compounds (Yuan, J., et al., 2010).
Fluorescence Studies and Peptide Analysis
Szymańska et al. (2003) synthesized a derivative of the compound under discussion, showcasing its use in creating highly fluorescent amino acid derivatives. This application is significant for analytical probes in peptide conformation analysis (Szymańska, A., et al., 2003).
Enantioselective Synthesis
The compound and its analogs are instrumental in enantioselective synthesis, as demonstrated by Chung et al. (2005), who synthesized a closely related compound. Their work highlights the compound's relevance in producing enantiomerically pure substances, essential in pharmaceutical synthesis (Chung, J. Y. L., et al., 2005).
Properties
IUPAC Name |
(3S,4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-12-19(22(28)29)21(13-27)26-23(30)32-14-20-17-10-6-4-8-15(17)16-9-5-7-11-18(16)20/h4-11,19-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t19-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJLYIHNKUJSBA-FPOVZHCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2371389.png)
![N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide](/img/structure/B2371391.png)
![Ethyl 3-oxo-4-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2371392.png)
![methyl 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2371393.png)
![1-(4-Ethylphenyl)-4-[1-(methylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2371394.png)

![Tert-butyl 6-(aminomethyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2371397.png)


![7-bromo-2-[(3-methoxyphenyl)methyl]-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2371405.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2371409.png)

![3-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B2371412.png)
